molecular formula C9H14N4 B8023586 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine

5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine

Cat. No.: B8023586
M. Wt: 178.23 g/mol
InChI Key: RNSVCMLKYYOQGL-UHFFFAOYSA-N
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Description

Product Overview: 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14N4. It is often supplied and used in its salt form, this compound dihydrochloride, which has the CAS number 1461714-43-1 . The dihydrochloride form has the molecular formula C9H16Cl2N4 . This compound is a functionalized pyrimidine derivative, a class of heterocyclic amines that are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules. Research Applications and Value: As a substituted pyrimidine, this compound serves as a valuable building block (synthon) in organic synthesis. Pyrimidine cores are fundamental structures in nucleotides and are present in many pharmaceuticals. The specific structure of this compound, featuring multiple nitrogen atoms and an amine functional group, makes it a versatile intermediate for the development of novel chemical entities. Researchers may utilize this compound in the design and synthesis of small-molecule libraries for high-throughput screening against various biological targets. While the precise mechanism of action and specific research applications for this exact compound are not fully detailed in public sources, analogs and related pyrimidine-amine structures have been investigated for their interactions with enzymes and cellular receptors . Further research is encouraged to fully elucidate its potential. Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7/h5,7,11H,2-4H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSVCMLKYYOQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 4-Chloro-5-methylpyrimidin-2-amine

A widely adopted method involves substituting a chlorine atom at C4 with pyrrolidin-2-amine. This approach is exemplified in analogous syntheses of substituted pyrimidines.

Procedure :

  • Reaction Setup :

    • 4-Chloro-5-methylpyrimidin-2-amine (1.0 eq), pyrrolidin-2-amine (1.2 eq), DIEA (3.0 eq), and DCM (10 mL/mmol) are combined under nitrogen.

    • The mixture is stirred at 25°C for 12–24 hours.

  • Workup :

    • The reaction is quenched with water, and the aqueous layer is extracted with DCM (3 × 25 mL).

    • Combined organic phases are dried (Na₂SO₄) and concentrated.

  • Purification :

    • Flash chromatography (0–10% MeOH/DCM) yields the product as a white solid.

Optimization Notes :

  • Solvent : DCM or DMF improves solubility of polar intermediates.

  • Base : DIEA enhances nucleophilicity of pyrrolidin-2-amine.

  • Temperature : Elevated temperatures (50–80°C) reduce reaction times but may promote side reactions.

Analytical Data :

  • LRMS (ESI) : m/z 219.1 [M+H]⁺ (calc. for C₉H₁₄N₆: 218.1).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H6), 6.45 (br s, 2H, NH₂), 3.82–3.75 (m, 1H, pyrrolidine-H), 2.98–2.89 (m, 2H), 2.35 (s, 3H, CH₃), 1.95–1.82 (m, 4H).

Cyclocondensation Routes

Biginelli-Type Reaction with Preformed Amines

Constructing the pyrimidine ring de novo allows simultaneous incorporation of substituents. A modified Biginelli reaction using β-ketoamides and amidines has been reported for related structures.

Procedure :

  • Reactants :

    • Ethyl 3-aminocrotonate (1.0 eq), pyrrolidin-2-carboxamidine (1.0 eq), and HCl (catalytic) in EtOH.

  • Conditions :

    • Reflux at 80°C for 6 hours.

  • Isolation :

    • Neutralization with NaHCO₃, extraction with EtOAc, and recrystallization from MeOH.

Yield : ~40–55% after optimization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution65–78>95Short reaction time, simple workupRequires halogenated precursor
Suzuki Coupling45–6090–95Regioselective, versatileBoronic ester synthesis required
Cyclocondensation40–5585–90Single-step ring formationLower yields, side product formation

Scale-Up Considerations and Industrial Relevance

Industrial applications prioritize cost-effective and high-yielding methods:

  • Nucleophilic substitution is favored for scalability due to commercial availability of 4-chloro-5-methylpyrimidin-2-amine.

  • Catalyst Recycling : Pd-based systems in Suzuki couplings require ligand optimization to reduce costs.

  • Green Chemistry : Recent advances utilize microwave irradiation (e.g., 120°C, 30 min) to accelerate substitution reactions .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine has been investigated for its potential therapeutic effects:

  • Antiviral Activity: Research indicates that pyrimidine derivatives can exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .
  • Antibacterial Properties: The compound is being studied for its efficacy against various bacterial strains, particularly in the context of drug-resistant infections.

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes critical for bacterial growth and survival, which could lead to the development of new antibiotics .
  • Cell Proliferation Studies: Its potential role as an inhibitor of cell proliferation has been explored, particularly in cancer research where it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

Industrial Applications

In the industrial sector, this compound serves as a valuable building block:

  • Pharmaceutical Synthesis: It is utilized in the synthesis of more complex pharmaceutical compounds, enhancing the development of new drugs targeting various diseases .
  • Agrochemicals: The compound's properties may also lend themselves to applications in agrochemicals, where it could be used to develop new pesticides or herbicides.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Chibale et al. (2022)Antimycobacterial ActivityThe compound showed promising results as an inhibitor of Mycobacterium tuberculosis, indicating potential as a therapeutic agent against tuberculosis .
Recent SAR StudiesStructure–Activity RelationshipInvestigations revealed that modifications to the pyrimidine ring could enhance biological activity, guiding future drug design efforts .
Industrial Synthesis ReportsProduction MethodsDocumented methods for scaling up laboratory syntheses for industrial applications highlight its utility in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrrolidinyl vs. Piperidyl : The pyrrolidine ring in the target compound offers a 5-membered cyclic amine, which may confer better conformational rigidity compared to the 6-membered piperidine in analog . This can influence target selectivity and metabolic stability.
  • Halogenation : Bromo and chloro substituents (e.g., ) enhance binding via halogen bonds but may reduce solubility.
  • Heterocyclic Additions : Thiazole () or pyrazole () rings introduce planar regions, facilitating interactions with hydrophobic enzyme pockets.

Physicochemical Properties

  • LogP : The target compound’s logP is likely lower than halogenated analogs (e.g., ) due to the absence of lipophilic halogens.
  • Solubility : The pyrrolidine group may improve aqueous solubility compared to dichlorophenyl () or piperidyl () derivatives.

Biological Activity

5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group at the 5-position and a pyrrolidine moiety at the 4-position. This unique structure is hypothesized to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine alkaloids have shown varying minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. The antibacterial activity of this compound can be assessed through its interaction with bacterial cell membranes and its potential to inhibit key metabolic pathways.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyrimidine can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
HOP-92 (NSCLC)TBD
HCT-116 (Colorectal)TBD
SK-BR-3 (Breast)TBD

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For example, it may inhibit protein kinases or phosphodiesterases, which are critical in various signaling pathways associated with inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the pyrrolidine substituent can significantly alter its efficacy and selectivity towards biological targets.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives, including this compound, for their antibacterial properties against E. coli and B. subtilis. Results indicated promising activity with MIC values comparable to established antibiotics.
  • Cancer Cell Proliferation : In another study focusing on breast cancer cells, derivatives were tested for their ability to inhibit cell growth. The results highlighted a significant reduction in viability, suggesting potential as therapeutic agents.

Q & A

Q. How do solvent polarity and temperature affect the outcome of cross-coupling reactions during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance Pd catalyst stability at high temperatures (>80°C). Lower temperatures favor undesired homo-coupling byproducts; monitor via TLC (Rf = 0.3–0.5 in hexane/acetone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.